Cas no 1016744-05-0 (4-(1,4-Diazepan-1-YL)butanenitrile)

4-(1,4-Diazepan-1-YL)butanenitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(1,4-DIAZEPAN-1-YL)BUTANENITRILE
- 4-(1,4-Diazepan-1-YL)butanenitrile
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- MDL: MFCD09808610
- Inchi: 1S/C9H17N3/c10-4-1-2-7-12-8-3-5-11-6-9-12/h11H,1-3,5-9H2
- InChI Key: KOZGGZGHCFKXPP-UHFFFAOYSA-N
- SMILES: N1(CCCC#N)CCNCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 158
- Topological Polar Surface Area: 39.1
4-(1,4-Diazepan-1-YL)butanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB423355-1 g |
4-(1,4-Diazepan-1-yl)butanenitrile |
1016744-05-0 | 1 g |
€694.20 | 2023-07-18 | ||
A2B Chem LLC | AJ26928-1g |
4-(1,4-diazepan-1-yl)butanenitrile |
1016744-05-0 | 95+% | 1g |
$1190.00 | 2024-04-20 | |
A2B Chem LLC | AJ26928-2g |
4-(1,4-diazepan-1-yl)butanenitrile |
1016744-05-0 | 95+% | 2g |
$1618.00 | 2024-04-20 | |
A2B Chem LLC | AJ26928-5g |
4-(1,4-diazepan-1-yl)butanenitrile |
1016744-05-0 | 95+% | 5g |
$2293.00 | 2024-04-20 | |
A2B Chem LLC | AJ26928-100g |
4-(1,4-diazepan-1-yl)butanenitrile |
1016744-05-0 | 95+% | 100g |
$8593.00 | 2024-04-20 | |
A2B Chem LLC | AJ26928-50g |
4-(1,4-diazepan-1-yl)butanenitrile |
1016744-05-0 | 95+% | 50g |
$6028.00 | 2024-04-20 | |
abcr | AB423355-5 g |
4-(1,4-Diazepan-1-yl)butanenitrile |
1016744-05-0 | 5 g |
€1,390.00 | 2023-07-18 | ||
A2B Chem LLC | AJ26928-10g |
4-(1,4-diazepan-1-yl)butanenitrile |
1016744-05-0 | 95+% | 10g |
$2878.00 | 2024-04-20 | |
abcr | AB423355-1g |
4-(1,4-Diazepan-1-yl)butanenitrile; . |
1016744-05-0 | 1g |
€694.20 | 2025-02-20 | ||
abcr | AB423355-5g |
4-(1,4-Diazepan-1-yl)butanenitrile; . |
1016744-05-0 | 5g |
€1390.00 | 2025-02-20 |
4-(1,4-Diazepan-1-YL)butanenitrile Related Literature
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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4. Back matter
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
Additional information on 4-(1,4-Diazepan-1-YL)butanenitrile
Professional Introduction to 4-(1,4-Diazepan-1-YL)butanenitrile (CAS No. 1016744-05-0)
4-(1,4-Diazepan-1-YL)butanenitrile, with the chemical formula C9H12N2, is a significant compound in the field of pharmaceutical chemistry. This compound, identified by its CAS number 1016744-05-0, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a nitrile group and a diazepane moiety makes it a versatile intermediate for the synthesis of various bioactive molecules.
The diazepane ring is a key structural feature that contributes to the compound's reactivity and biological activity. Diazepanes are known for their stability and ability to form hydrogen bonds, making them valuable in drug design. In particular, the 1,4-diazepane scaffold has been extensively studied for its potential in developing central nervous system (CNS) drugs. The nitrile group in 4-(1,4-Diazepan-1-YL)butanenitrile further enhances its utility as a building block for more complex molecules.
Recent research has highlighted the importance of 4-(1,4-Diazepan-1-YL)butanenitrile in the development of novel therapeutic agents. Studies have demonstrated its role as a precursor in synthesizing compounds with potential antidepressant and anxiolytic properties. The diazepane moiety is particularly relevant in this context, as it is known to interact with various neurotransmitter systems, including serotonin and GABA receptors.
The compound's structural flexibility allows for modifications that can fine-tune its pharmacological profile. For instance, introducing substituents at the nitrile group or the diazepane ring can alter its solubility, bioavailability, and target specificity. This adaptability makes 4-(1,4-Diazepan-1-YL)butanenitrile a valuable asset in drug discovery programs aimed at addressing unmet medical needs.
In addition to its pharmacological applications, 4-(1,4-Diazepan-1-YL)butanenitrile has shown promise in material science. Its unique chemical properties make it suitable for developing advanced polymers and coatings with enhanced durability and functionality. The nitrile group, in particular, contributes to the compound's ability to form strong covalent bonds, which is beneficial for creating high-performance materials.
The synthesis of 4-(1,4-Diazepan-1-YL)butanenitrile involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the formation of the diazepane ring followed by functionalization at the butanenitrile moiety. Advanced synthetic techniques such as transition metal catalysis have been employed to improve yield and selectivity. These methods are crucial for producing high-purity compounds suitable for further applications.
One of the most intriguing aspects of 4-(1,4-Diazepan-1-YL)butanenitrile is its potential in combinatorial chemistry. By systematically varying its structural components, researchers can generate libraries of derivatives with diverse biological activities. This approach has been successfully applied in high-throughput screening programs to identify novel drug candidates. The compound's versatility makes it an ideal candidate for such exploratory studies.
The safety profile of 4-(1,4-Diazepan-1-YL)butanenitrile has been thoroughly evaluated through preclinical studies. These investigations have focused on its toxicity, pharmacokinetics, and potential side effects. Preliminary results indicate that the compound is well-tolerated at moderate doses, suggesting its feasibility for further clinical development. However, additional studies are necessary to fully understand its long-term effects and optimal therapeutic windows.
The future prospects of 4-(1,4-Diazepan-1-YL)butanenitrile are promising given its broad range of applications. Ongoing research aims to explore new synthetic pathways and expand its utility in drug development. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate these advancements. The compound's unique properties position it as a cornerstone in the quest for innovative therapeutic solutions.
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